9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-
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Overview
Description
1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione is an anthracene-based derivative Anthracene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione involves several steps. One common method includes the reaction of 1,5-diaminoanthraquinone with 4-hydroxybutylamine under controlled conditions. The reaction typically occurs in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Scientific Research Applications
1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione has several scientific research applications:
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate with DNA, disrupting the function of topoisomerase enzymes, which are crucial for DNA replication and transcription. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Known for its use as an anticancer agent, it shares a similar mechanism of action involving DNA intercalation and topoisomerase inhibition.
Ametantrone: Another anticancer agent with structural similarities, used in the treatment of various cancers.
1,4-Bis(amino)anthracene-9,10-dione: This compound is studied for its potential lower cardiotoxicity compared to other anthraquinone derivatives.
1,5-Bis((4-hydroxybutyl)amino)anthracene-9,10-dione stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
719306-62-4 |
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Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,5-bis(4-hydroxybutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4/c25-13-3-1-11-23-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)24-12-2-4-14-26/h5-10,23-26H,1-4,11-14H2 |
InChI Key |
QIFUMBRZQXQVRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCCCO)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCO |
Origin of Product |
United States |
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